molecular formula C13H14N4O3 B5884540 N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

Cat. No. B5884540
M. Wt: 274.28 g/mol
InChI Key: ZCXIITLBXZWRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as MMPI, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the inhibition of MMPs, which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. MMPs play a crucial role in cancer cell invasion and metastasis by breaking down the ECM and allowing cancer cells to migrate to other parts of the body. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide works by binding to the active site of MMPs and preventing them from degrading the ECM.
Biochemical and Physiological Effects
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide inhibits cell proliferation, migration, and invasion. In addition, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide induces apoptosis, or programmed cell death, in cancer cells. In animal models of inflammation, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide reduces the production of inflammatory cytokines and chemokines, and reduces the severity of inflammation. Furthermore, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta and alpha-synuclein in animal models of Alzheimer's and Parkinson's disease, respectively.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide for lab experiments is its specificity for MMPs. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide does not inhibit other enzymes, such as serine proteases, which are commonly inhibited by other MMP inhibitors. This specificity allows researchers to study the role of MMPs in various biological processes without the interference of other enzymes. However, one of the limitations of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its relatively low potency compared to other MMP inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several future directions for research on N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of research is the development of more potent analogs of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. This could improve the efficacy of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in cancer and other diseases. Another area of research is the investigation of the role of MMPs in other biological processes, such as wound healing and angiogenesis. Finally, the use of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in combination with other drugs, such as chemotherapy agents, could improve the efficacy of cancer treatment.

Synthesis Methods

The synthesis of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 2-methoxybenzoyl chloride with N-methylimidazole in the presence of a base, followed by the reaction with dimethylamine to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
In addition to cancer, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has also shown potential in the treatment of inflammation and neurodegenerative diseases. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, and reduce the severity of inflammation in various animal models. Furthermore, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the production of amyloid-beta and alpha-synuclein, respectively.

properties

IUPAC Name

4-N-(2-methoxyphenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-14-12(18)10-11(16-7-15-10)13(19)17-8-5-3-4-6-9(8)20-2/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXIITLBXZWRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4,5-dicarboxylic acid 4-[(2-methoxy-phenyl)-amide] 5-methylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.